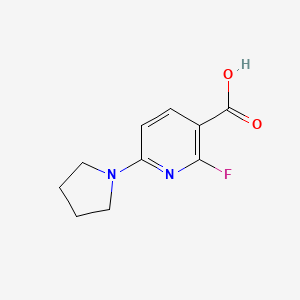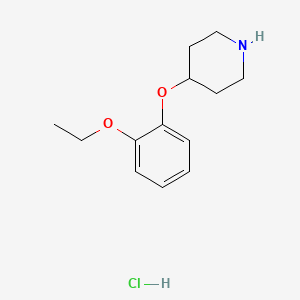
4-(4-Hexylbenzoyl)isoquinoline
Vue d'ensemble
Description
4-(4-Hexylbenzoyl)isoquinoline, also known as HBIQ, is a type of heterocyclic compound. It has the molecular formula C22H23NO and a molecular weight of 317.4 g/mol . This compound has recently gained attention for its potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of isoquinolines has been a topic of continuous interest for synthetic chemists . A simple method for the C-4 alkylation of isoquinolines has been described using benzoic acid as a nucleophilic reagent and vinyl ketones as an electrophile . This reaction shows tolerance for substitution at C-3, and C-5−C-8 positions as well as allowing some variation of the vinyl ketone electrophiles .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyridine ring . This structure is a characteristic feature of isoquinolines .Physical And Chemical Properties Analysis
This compound is a colorless hygroscopic liquid at temperatures above its melting point . It is a weak base, with a pKa of 5.14 . It forms salts upon treatment with strong acids, such as HCl .Applications De Recherche Scientifique
Electroluminescence and Photophysical Properties
Isoquinoline derivatives exhibit significant potential in the field of organic electronics, particularly in the development of organic light emitting diodes (OLEDs). A study by Nagarajan et al. (2014) highlights the synthesis and characterization of highly fluorescent π-conjugated imidazole–isoquinoline derivatives. These compounds show promising electroluminescence behavior, ideal for application in OLEDs, capable of emitting "pure" white light, which is crucial for display and lighting technologies (Nagarajan et al., 2014).
Medicinal Chemistry Applications
Isoquinoline derivatives are explored for their potential as bioactive molecules in medicinal chemistry. For instance, isoquinoline and quinazoline urea analogues have been studied for their affinity to human adenosine A(3) receptors, showing promise as antagonists. These compounds, through structure-affinity analysis, revealed that certain substitutions on the isoquinoline ring could significantly increase receptor affinity, indicating their potential in drug design (van Muijlwijk-Koezen et al., 2000).
Synthesis of Complex Molecular Structures
Research also focuses on the synthetic applications of isoquinoline derivatives in creating complex molecular frameworks. For example, Wang et al. (2021) discuss a copper-catalyzed cascade reaction that facilitates the construction of polysubstituted isoquinolin-1(2H)-ones, showcasing the versatility of isoquinoline derivatives in synthetic organic chemistry (Wang et al., 2021). This method provides an efficient approach to accessing highly substituted isoquinolone-4-carboxylic acids, a crucial scaffold in bioactive compounds.
Safety and Hazards
Orientations Futures
Recent synthetic efforts have greatly expanded the diversity of isoquinoline motifs available . Emphasis is being placed on green methods that support contemporary environmental and safety improvements . The development of efficient methods for the preparation and manipulation of these moieties are important goals in the field of synthetic organic chemistry .
Propriétés
IUPAC Name |
(4-hexylphenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO/c1-2-3-4-5-8-17-11-13-18(14-12-17)22(24)21-16-23-15-19-9-6-7-10-20(19)21/h6-7,9-16H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYKKRWVHWTOJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3aR,5R,6S,6aR)-5-[({[4-(benzyloxy)phenyl]methyl}amino)methyl]-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1452762.png)



![3-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/structure/B1452769.png)




![2-chloro-N-[(4-chlorophenyl)methyl]aniline hydrochloride](/img/structure/B1452779.png)

![4-[(2-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452782.png)